![molecular formula C24H22FN3O3S B2467051 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252820-72-6](/img/no-structure.png)

2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

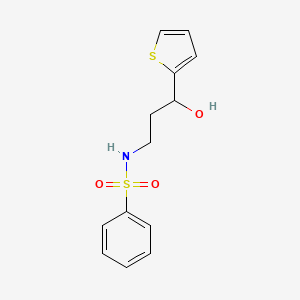

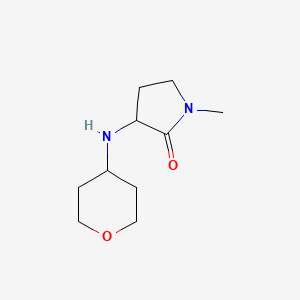

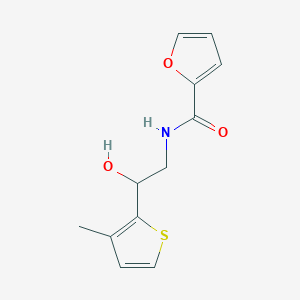

2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for PET Imaging

- Radioligands for Translocator Protein Imaging : Compounds within the same family as the specified chemical have been synthesized for positron emission tomography (PET) imaging. For instance, fluorine-18 labeled derivatives have been developed for selective imaging of the translocator protein (18 kDa), a target of interest for diagnosing and studying neurological disorders. These compounds demonstrate high selectivity and potential for in vivo imaging applications, highlighting their importance in neurodegenerative disease research (Dollé et al., 2008).

Anticancer Activity

- Anticancer Agents Development : Research into derivatives of thieno[3,2-d]pyrimidin and similar structures has led to the discovery of compounds with potential anticancer activities. These compounds have been evaluated against a variety of cancer cell lines, demonstrating appreciable growth inhibition in certain cases. Such studies are crucial for identifying new therapeutic agents against cancer (Al-Sanea et al., 2020).

Antiviral Research

- Molecular Docking for Antiviral Drugs : The compound's framework has been explored for antiviral applications, particularly in response to the COVID-19 pandemic. Quantum chemical insights, NBO analysis, and molecular docking studies of similar compounds have identified potential for binding to SARS-CoV-2 proteins, suggesting a promising avenue for antiviral drug development (Mary et al., 2020).

Synthesis and Evaluation for CNS Activity

- Central Nervous System (CNS) Depressant Activity : Studies have synthesized and evaluated thieno[2,3-d]pyrimidin-4-ones and derivatives for CNS depressant activity. Such research contributes to our understanding of these compounds' pharmacological properties and their potential therapeutic applications for CNS-related disorders (Manjunath et al., 1997).

Herbicidal Activity

- Herbicidal Applications : Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives has shown significant herbicidal activity against dicotyledonous weeds, demonstrating the versatility of these compounds beyond pharmaceutical applications (Wu et al., 2011).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid followed by N-alkylation with 2,4,6-trimethylphenylacetyl chloride.", "Starting Materials": [ "2-fluorobenzylamine", "2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "2,4,6-trimethylphenylacetyl chloride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid (1.0 g, 4.5 mmol) and 2-fluorobenzylamine (0.67 g, 4.5 mmol) were dissolved in DMF (10 mL) and DIPEA (1.5 mL, 8.6 mmol) was added. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with water (2 x 50 mL), brine (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow solid (1.3 g, 90%).", "Step 2: Synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide", "2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid (0.5 g, 1.5 mmol) and 2,4,6-trimethylphenylacetyl chloride (0.4 g, 1.8 mmol) were dissolved in DCM (10 mL) and DIPEA (0.5 mL, 2.9 mmol) was added. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with water (2 x 50 mL), NaHCO3 solution (50 mL, 5%) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow solid (0.7 g, 80%).", "Step 3: Purification of the product", "The crude product was purified by column chromatography using ethyl acetate/hexane (1:1) as the eluent to give the final product as a yellow solid (0.5 g, 50%)." ] } | |

CAS-Nummer |

1252820-72-6 |

Produktname |

2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Molekularformel |

C24H22FN3O3S |

Molekulargewicht |

451.52 |

IUPAC-Name |

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C24H22FN3O3S/c1-14-10-15(2)21(16(3)11-14)26-20(29)13-27-19-8-9-32-22(19)23(30)28(24(27)31)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,26,29) |

InChI-Schlüssel |

PBSZUPHBPIFBHY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)

![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)